4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrazole Ring: Starting from a suitable 1,3-dicarbonyl compound and hydrazine or its derivatives to form the pyrazole core.
Introduction of the Bromine Atom: Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sec-Butoxymethyl Group: Alkylation of the pyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Trifluoroethyl Group: This could be achieved through nucleophilic substitution using a trifluoroethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), thiols (R-SH).
Major Products
Oxidation: Formation of sec-butoxymethyl aldehyde or carboxylic acid derivatives.
Reduction: Formation of 4-hydro-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: Formation of 4-substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions due to the presence of multiple functional groups.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Potential use in the development of new materials with unique properties due to the presence of trifluoroethyl and bromine groups.
Mechanism of Action
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the sec-butoxymethyl and trifluoroethyl groups, making it less complex.
5-(sec-Butoxymethyl)-1H-pyrazole: Lacks the bromine and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the bromine and sec-butoxymethyl groups.
Uniqueness
The combination of bromine, sec-butoxymethyl, and trifluoroethyl groups in 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from simpler pyrazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-3-7(2)17-5-9-8(11)4-15-16(9)6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYPOBLYDMLEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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